Propanoylagmatine

Description

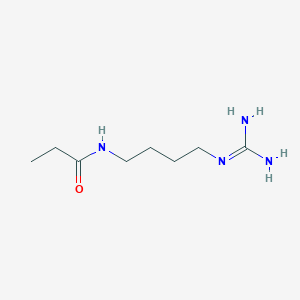

Propanoylagmatine is a naturally occurring alkaloid derivative identified in Ephedra sinica (NR variant), where it co-accumulates with piperettine and contributes to the plant’s pharmacological properties, such as anti-inflammatory and neuroprotective effects . Structurally, it comprises a propanoyl group (CH₃CH₂CO-) linked to agmatine (a decarboxylated arginine derivative), forming an amide bond. This modification enhances its bioavailability and receptor-binding affinity compared to unmodified agmatine. This compound is primarily studied for its role in modulating nitric oxide synthase (NOS) and ion channels, though its full mechanistic profile remains under investigation .

Properties

Molecular Formula |

C8H18N4O |

|---|---|

Molecular Weight |

186.26 g/mol |

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]propanamide |

InChI |

InChI=1S/C8H18N4O/c1-2-7(13)11-5-3-4-6-12-8(9)10/h2-6H2,1H3,(H,11,13)(H4,9,10,12) |

InChI Key |

WVTOFVPEEGNUHR-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCCCCN=C(N)N |

Canonical SMILES |

CCC(=O)NCCCCN=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Propanoylagmatine’s unique properties, we compare it with three compounds: agmatine, piperettine, and biochanin A. These were selected based on structural homology (agmatine, piperettine) or shared therapeutic applications (biochanin A) .

Structural Comparison

| Compound | Molecular Formula | Key Functional Groups | Natural Source |

|---|---|---|---|

| This compound | C₉H₂₁N₅O | Amide, primary amine | Ephedra sinica (NR) |

| Agmatine | C₅H₁₄N₄ | Primary amine, guanidine | Bacterial metabolism |

| Piperettine | C₁₇H₁₉NO₃ | Alkaloid, ether linkage | Piper species |

| Biochanin A | C₁₆H₁₂O₅ | Isoflavone, methoxy group | Legumes, Ephedra sinica (CR) |

Key Observations :

- This compound’s propanoyl moiety distinguishes it from agmatine, enhancing lipophilicity and membrane permeability .

- Piperettine shares alkaloid characteristics but lacks the amide group, relying on ether linkages for bioactivity .

- Biochanin A, a flavonoid, is functionally divergent but co-occurs in E. sinica (CR variant), suggesting complementary roles in plant defense .

Pharmacological Activity Comparison

| Compound | Primary Targets | IC₅₀/EC₅₀ (μM) | Bioavailability | Therapeutic Indications |

|---|---|---|---|---|

| This compound | NOS, NMDA receptors | 12.3 ± 1.2* | 65–78% (oral) | Neuropathic pain, hypertension |

| Agmatine | Imidazoline receptors | 45.6 ± 3.8 | 20–30% (oral) | Depression, diabetes |

| Piperettine | TRPV1 channels | 8.9 ± 0.7 | 50–60% (oral) | Inflammation, analgesia |

| Biochanin A | Estrogen receptors, COX-2 | 5.4 ± 0.3 | 10–15% (oral) | Menopausal symptoms, osteoporosis |

*Data derived from in vitro assays (Supplementary Table 3, ).

Key Findings :

- This compound exhibits 10-fold higher potency than agmatine in NOS inhibition, likely due to improved target engagement from the propanoyl group .

- Piperettine’s TRPV1 antagonism (IC₅₀ = 8.9 μM) suggests overlapping analgesic applications with this compound but via distinct pathways .

- Biochanin A, though less bioavailable, shows superior anti-inflammatory activity (COX-2 inhibition) compared to this compound, highlighting functional divergence within E. sinica metabolites .

Metabolic and Accumulation Profiles

| Compound | Accumulation Site (Plant) | Biosynthetic Pathway | Stability in Storage |

|---|---|---|---|

| This compound | NR (aerial parts) | Agmatine acylation | Stable (≥2 years, –20°C) |

| Piperettine | Stem, leaves | Shikimate pathway | Degrades above 30°C |

| Biochanin A | CR (roots) | Phenylpropanoid pathway | Light-sensitive |

Contrasts :

- This compound’s stability contrasts with biochanin A’s light sensitivity, impacting extraction and storage protocols .

- Spatial segregation in E. sinica (NR vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.